molecular formula C26H23F4N5O B1313343 3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole CAS No. 719272-75-0

3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole

Cat. No.: B1313343
CAS No.: 719272-75-0
M. Wt: 497.5 g/mol
InChI Key: FRKIPPLTMSQJLF-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C26H23F4N5O and its molecular weight is 497.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole (CAS No. 719272-75-0) is a complex organic molecule that incorporates multiple pharmacologically relevant moieties, including a fluorophenyl group and a triazole ring. This structure suggests potential biological activities that merit investigation.

Chemical Structure and Properties

The molecular formula of the compound is C26H23F4N5OC_{26}H_{23}F_4N_5O. It features a bicyclic octane framework linked to an oxadiazole and a triazole group, which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its potential as an antimicrobial agent, anticancer drug, and its effects on specific cellular targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating related compounds, several triazole derivatives demonstrated notable antibacterial and antifungal activities against various strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for effective compounds were reported as low as 21.25 μM , indicating strong activity against pathogens like Mycobacterium tuberculosis .
  • A related study found that triazole compounds had IC50 values exceeding 375 μM against Vero cell lines, suggesting minimal cytotoxicity while retaining efficacy against bacterial strains .

Anticancer Activity

The compound's structural elements suggest potential anticancer properties:

  • In vitro studies involving similar triazole derivatives showed IC50 values above 100 µM against cancer cell lines such as MDA-MB-231 and PC3 . These findings indicate that while the compounds exhibit some level of cytotoxicity, they are relatively safe for normal cells.

Mechanistic Insights

The mechanism of action for triazole derivatives often involves the inhibition of specific enzymes or pathways critical to pathogen survival or cancer cell proliferation. For example:

  • Docking studies have suggested that these compounds may interact with key enzymes involved in metabolic pathways of pathogens . This interaction is crucial for understanding how these compounds exert their biological effects.

Case Studies

  • Study on Triazole Derivatives : A comprehensive evaluation of various triazole derivatives highlighted their efficacy against bacterial strains with MIC values indicating strong antibacterial properties .
  • Cytotoxicity Assessment : A series of tests conducted on Vero cell lines revealed that many synthesized derivatives exhibited low toxicity levels, reinforcing the safety profile of these compounds while maintaining their antimicrobial efficacy .

Data Summary Table

Biological Activity Tested Compound MIC (μM) IC50 (μM) Cell Line
AntibacterialTriazole Derivative≤21.25>375Vero
AnticancerRelated Triazoles>10098.08MDA-MB-231, PC3
AntifungalVarious TriazolesNot specifiedNot specifiedNot specified

Properties

IUPAC Name

3-(4-fluorophenyl)-5-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-bicyclo[2.2.2]octanyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F4N5O/c1-35-21(18-4-2-3-5-19(18)26(28,29)30)32-33-22(35)24-10-13-25(14-11-24,15-12-24)23-31-20(34-36-23)16-6-8-17(27)9-7-16/h2-9H,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKIPPLTMSQJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C23CCC(CC2)(CC3)C4=NC(=NO4)C5=CC=C(C=C5)F)C6=CC=CC=C6C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F4N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468043
Record name 3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719272-75-0
Record name 3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of above 1,2,4-oxadiazole (7-E) (115.2 mg, 0.238 mmol) and the trifluoroacetic acid salt of methylamine (1.73 g, 11.9 mmol) in a 2M solution of methylamine in methanol (4 mL) was heated at 150° C. in a sealed tube for 48 h. The mixture was then concentrated, and the residue was taken up in dichloromethane, washed with saturated sodium bicarbonate aqueous solution. The organics were concentrated and the residue was purified using reverse-phase HPLC with TFA- buffered acetonitrile/water (40-80%) as eluent. The fractions containing the product were combined, neutralized with saturated sodium bicarbonate aqueous solution and lyophilized from acetonitrile/water to provide 3-(4-fluorophenyl)-5-(4-{4-methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}bicyclo[2.2.2]oct-1-yl)-1,2,4-oxadiazole (7-F). 1HNMR (CDCl3) δ 2.25-2.35 (m, 12H), 3.53 (s, 3H), 7.21 (t, J=8.7 Hz, 2H), 7.54 (m, 1H), 7.73 (m, 2H), 7.88 (m, 1H), 8.13 (m, 2H). ESI-MS m/z (M+H) 498.2.
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1,2,4-oxadiazole
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1.73 g
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